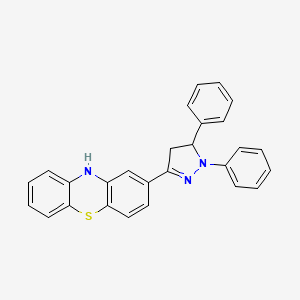
2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine is a complex organic compound that combines the structural features of both pyrazole and phenothiazine
Métodos De Preparación
The synthesis of 2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine typically involves the reaction of 1,5-diphenyl-4,5-dihydro-1H-pyrazole with phenothiazine under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a pharmaceutical agent due to its unique structural features. It may also be used in the development of new materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-10H-phenothiazine can be compared with other similar compounds, such as 1,5-diphenyl-4,5-dihydro-1H-pyrazole and phenothiazine derivatives. These compounds share some structural similarities but differ in their chemical properties and potential applications. The uniqueness of 2-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-YL)-
Propiedades
Número CAS |
81103-05-1 |
|---|---|
Fórmula molecular |
C27H21N3S |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-10H-phenothiazine |
InChI |
InChI=1S/C27H21N3S/c1-3-9-19(10-4-1)25-18-23(29-30(25)21-11-5-2-6-12-21)20-15-16-27-24(17-20)28-22-13-7-8-14-26(22)31-27/h1-17,25,28H,18H2 |
Clave InChI |
GUECEPSWNTTZAW-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC3=C(C=C2)SC4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


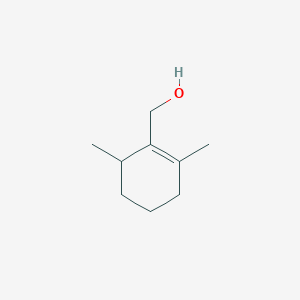
![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)
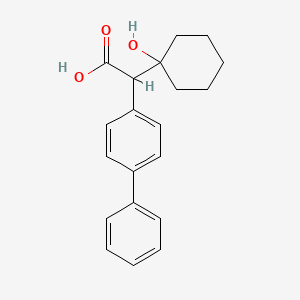
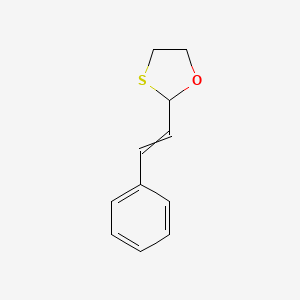
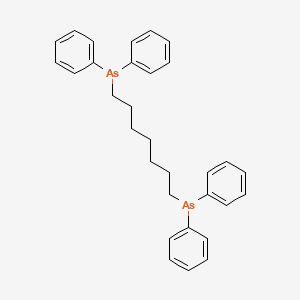
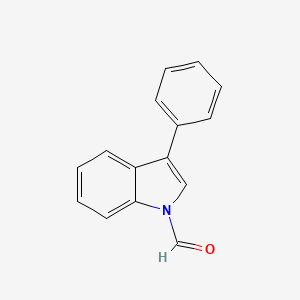
![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)
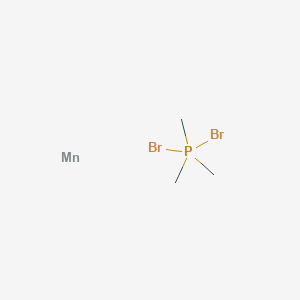
![1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14424414.png)
![N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide](/img/structure/B14424415.png)
![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)
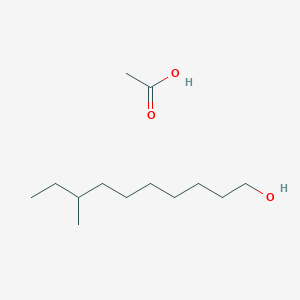
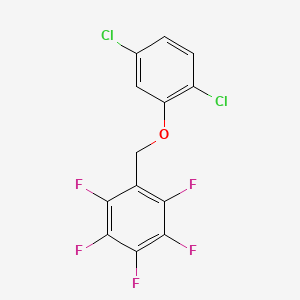
![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)
